(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
Description
Properties
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-3-11-21-12-8-15(9-13-21)14-23-19(22)17-6-4-5-16-7-10-20-18(16)17/h4-7,10,15,20H,2-3,8-9,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMDYRXSHPAJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC=CC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Nitrobenzoate Precursors
Methyl 1H-indole-7-carboxylate is synthesized via catalytic hydrogenation of methyl 3-[2-(E)-(dimethylamino)ethenyl]-2-nitrobenzoate. This reaction employs palladium on charcoal (10% Pd/C) under hydrogen pressure (60 psi) in toluene, yielding the indole core with high specificity for the 7-position. Subsequent saponification with aqueous sodium hydroxide (1 N) in dioxane at 40°C converts the methyl ester to the free carboxylic acid.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (60 psi), toluene | N/A | |
| Saponification | NaOH (1 N), dioxane, 40°C | 55% |
The piperidine moiety requires introduction of a butyl group at the nitrogen and a hydroxymethyl group at the 4-position.
Reductive Amination for N-Butylation
Piperidine-4-carboxylic acid undergoes reductive amination with butyraldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6). This step selectively introduces the butyl group at the piperidine nitrogen, yielding 1-butylpiperidine-4-carboxylic acid.
Esterification and Reduction
The carboxylic acid is esterified to its methyl ester using thionyl chloride (SOCl₂) and methanol, followed by reduction with LiAlH₄ in THF to produce (1-butylpiperidin-4-yl)methanol.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reductive Amination | Butyraldehyde, NaBH₃CN, MeOH, pH 4–6 | N/A | |
| Esterification | SOCl₂, MeOH | 98% | |
| Reduction | LiAlH₄, THF | 98% |
Esterification of 1H-Indole-7-Carboxylic Acid with (1-Butylpiperidin-4-yl)methanol
The final step involves coupling the two moieties via esterification. Two methods are prominent:
Acid Chloride Method
1H-Indole-7-carboxylic acid is converted to its acid chloride using thionyl chloride. Reaction with (1-butylpiperidin-4-yl)methanol in the presence of pyridine as a base yields the target ester.
Carbodiimide-Mediated Coupling
A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitates direct esterification between the carboxylic acid and alcohol, avoiding the need for acid chloride formation.
Key Reaction Conditions
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acid Chloride | SOCl₂, pyridine, CH₂Cl₂ | 83% | |
| EDC/DMAP | EDC, DMAP, CH₂Cl₂ | 78% |
Optimization Challenges and Solutions
Avoiding N-Alkylation of Indole
The indole nitrogen’s susceptibility to alkylation necessitates mild reaction conditions. Using aprotic solvents (e.g., THF, CH₂Cl₂) and avoiding strong bases (e.g., NaH) during esterification prevents unintended N-substitution.
Purification of Hydrophobic Intermediates
Chromatography on silica gel with ethyl acetate/hexane gradients (1:9 to 1:2) effectively isolates intermediates such as (1-butylpiperidin-4-yl)methanol.
Scalability and Industrial Considerations
The patent-derived transfer hydrogenation method for piperidine methylation is adaptable to large-scale production. Substituting formaldehyde with butyraldehyde in reductive amination enables cost-effective N-butylation without requiring high-pressure hydrogenation equipment .
Chemical Reactions Analysis
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interaction with cannabinoid receptors and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications in pain management, appetite regulation, and mood disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by acting as an agonist on cannabinoid receptors, specifically CB1 and CB2 receptors. Upon binding to these receptors, it activates various intracellular signaling pathways, leading to changes in cellular functions. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.
Comparison with Similar Compounds
Positional Isomers of Indole Carboxylates
The position of the carboxylate group on the indole ring significantly influences molecular properties. Key analogs include:
Key Findings :
Piperidine-Containing Analogs
Piperidine derivatives are common in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding. Relevant examples include:
Key Findings :
- The target compound’s butylpiperidine group may confer higher lipophilicity compared to unsubstituted piperidine analogs, impacting bioavailability .
- Structural similarity scores (e.g., 0.74 for 3-Amino-4-(piperidin-1-yl)benzoic acid) suggest shared pharmacophoric features but distinct electronic profiles due to the indole core .
Biological Activity
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, commonly referred to as Sakakin, has garnered attention in pharmacological research due to its diverse biological activities. This compound is notable for its potential therapeutic effects, particularly in the realms of bone health, neuroprotection, and metabolic regulation.
Sakakin exhibits a multifaceted mechanism of action, influencing various biochemical pathways:
- Osteoclastogenesis Inhibition : It effectively inhibits osteoclast formation, thereby reducing bone resorption and promoting bone density maintenance. This action is crucial for preventing conditions like senile osteoporosis.
- Reactive Oxygen Species (ROS) Scavenging : The compound acts as an antioxidant by scavenging ROS, which helps mitigate oxidative stress associated with aging and degenerative diseases.
- mTOR Pathway Activation : Sakakin activates the mTOR pathway, inhibiting autophagy processes that can lead to osteoclastogenesis. This regulation is vital for maintaining cellular homeostasis in bone tissue.
Biochemical Pathways Affected
Sakakin interacts with several key biochemical pathways:
- Nrf2/Keap1 Pathway : Activation of this pathway enhances the expression of antioxidant enzymes, providing protection against oxidative damage.
- Wnt/β-catenin Signaling : It modulates mesenchymal stem cell differentiation towards osteoblasts while preventing adipogenesis, further supporting bone health.
Pharmacokinetics
Understanding the pharmacokinetics of Sakakin is essential for evaluating its bioavailability and therapeutic potential:
- Absorption : The compound demonstrates efficient absorption rates when administered through optimized methods, which enhances its therapeutic efficacy.
Biological Activities
Sakakin exhibits a range of biological activities that have been documented in various studies:
Antidepressant Effects
Research indicates that Sakakin has significant antidepressant properties. In animal models, doses of 5 and 10 mg/kg resulted in increased exploratory behavior, as evidenced by head-dip counts in the hole-board test. This suggests anxiolytic effects that may be beneficial for treating anxiety disorders.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been noted in several studies. It interacts with enzymes involved in oxidative stress and inflammation, demonstrating potential as an anti-inflammatory agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Osteoclastogenesis | Sakakin inhibited osteoclast formation in vitro and in vivo models, leading to increased bone density. |
| Neuroprotective Effects | In rodent models, Sakakin enhanced BDNF expression and ERK1/2 phosphorylation in the hippocampus, indicating potential neuroprotective effects against cognitive decline. |
| Anxiolytic Effects | Doses of Sakakin significantly increased head-dip behavior in mice, suggesting anxiolytic properties that could be explored for anxiety treatment. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling indole carboxylate esters with piperidine derivatives. For example, palladium-catalyzed ring closure (as seen in structurally related compounds) can generate the indole core, followed by alkylation or nucleophilic substitution to introduce the butylpiperidinyl moiety . Key parameters include solvent selection (e.g., methanol or THF), catalysts (e.g., AlCl₃ or NaI), and temperature control. Purification via silica gel chromatography and characterization using LC-MS and HRMS are critical for verifying intermediates and final products .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural insights into proton environments and carbon connectivity . High-performance liquid chromatography (HPLC) ensures purity, and X-ray crystallography (using programs like SHELXL) resolves absolute stereochemistry and crystal packing .
Q. How should researchers handle safety concerns given limited toxicological data for this compound?
- Methodological Answer : Adopt precautionary measures similar to structurally related piperidine-indole derivatives. Use personal protective equipment (PPE), including gloves and goggles. In case of exposure, follow protocols for eye flushing (15 minutes with water), skin washing (soap and water), and immediate medical consultation. Conduct toxicity assays (e.g., Ames test or in vitro cytotoxicity) early in development .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Cross-validate data using computational methods (e.g., density functional theory (DFT) to model NMR chemical shifts) and analyze hydrogen-bonding patterns via graph set analysis (as in Etter’s formalism) to reconcile differences . SHELXL refinement tools can also optimize crystallographic models against high-resolution data .
Q. What strategies are recommended for studying the hydrogen-bonding patterns and supramolecular assembly of this compound in crystalline form?
- Methodological Answer : Employ single-crystal X-ray diffraction to identify hydrogen-bond donors/acceptors (e.g., indole N-H or ester carbonyl groups). Use software like Mercury (CCDC) to analyze intermolecular interactions and graph set notation (e.g., R₂²(8) motifs) to classify packing motifs. Compare with related indole-piperidine derivatives to identify conserved supramolecular features .
Q. How does the steric and electronic environment of the butylpiperidinyl moiety influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied piperidine substituents (e.g., methyl, cyclopropyl). Use molecular docking or surface plasmon resonance (SPR) to assess binding affinity changes. For example, bulkier substituents may hinder interactions with enzyme active sites, while electron-withdrawing groups could alter π-π stacking with aromatic residues .
Q. What experimental designs are suitable for investigating metabolic stability and degradation pathways of this compound?
- Methodological Answer : Conduct in vitro microsomal stability assays (e.g., liver microsomes from rat/human) with LC-MS/MS to identify metabolites. Use isotopic labeling (e.g., ¹⁴C or deuterium) to trace degradation pathways. Compare results with computational predictions (e.g., CYP450 enzyme docking) to prioritize structural modifications for improved stability .
Data Analysis and Validation
Q. How can researchers validate the crystallographic data for this compound to ensure reproducibility?
- Methodological Answer : Use the CheckCIF tool (IUCr) to identify crystallographic outliers (e.g., ADP mismatches, bond-length deviations). Cross-check refinement parameters (R-factor, wR₂) with SHELXL-generated reports. Deposit validated CIF files in public databases (e.g., Cambridge Structural Database) for peer review .
Q. What statistical approaches are recommended for analyzing contradictory biological activity data across multiple assays?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis (PCA)) to identify assay-specific variables (e.g., pH, temperature) causing discrepancies. Use Bland-Altman plots to assess agreement between techniques. Replicate experiments under standardized conditions to isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
